molecular formula C12F27N B110022 Perfluorotributylamine CAS No. 311-89-7

Perfluorotributylamine

Cat. No.: B110022
CAS No.: 311-89-7
M. Wt: 671.09 g/mol
InChI Key: RVZRBWKZFJCCIB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Perfluorotributylamine is a dense, moderately high-boiling liquid . It is the main component of Fluosol-43, an artificial blood substitute that has been approved by the US Food and Drug Administration for use in cardiac angioplasty . The high degree of fluorination significantly reduces the basicity of the central amine due to electron-withdrawing effects

Cellular Effects

This compound has shown promise in downregulating platelet-derived TGFβ to inhibit metastasis . Studies on animals have revealed toxic effects, including ocular damage and liver enzyme disruption .

Molecular Mechanism

It is known that the compound is produced for the electronics industry, along with other perfluoroalkylamines . The high degree of fluorination significantly reduces the basicity of the central amine due to electron-withdrawing effects .

Temporal Effects in Laboratory Settings

This compound is a long-lived greenhouse gas . It has extremely low solubility in water and relatively high vaporization from the water bodies, suggesting that this long-lived greenhouse gas will sink into the atmosphere . The possible loss pathways include reactions with highly reactive ions in the upper atmosphere and toxic decomposition products (e.g., hydrogen fluoride, fluorine, and carbonyl fluoride) emitted when heated at high temperature .

Metabolic Pathways

It is known that the compound is persistent in the atmosphere and a powerful greenhouse gas .

Transport and Distribution

This compound is a dense, moderately high-boiling liquid . It is the main component of Fluosol-43, an artificial blood substitute that has been approved by the US Food and Drug Administration for use in cardiac angioplasty . This suggests that the compound can be transported and distributed within cells and tissues.

Subcellular Localization

Given its use in medical applications such as cardiac angioplasty , it can be inferred that the compound may have some degree of interaction with cellular components.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorotributylamine is typically synthesized through the reaction of tributylamine with elemental fluorine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure complete fluorination of the amine groups. The process involves:

Industrial Production Methods: Industrial production of heptacosafluorotributylamine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Perfluorotributylamine is known for its chemical inertness, meaning it does not readily undergo typical organic reactions such as oxidation, reduction, or substitution. it can participate in:

Common Reagents and Conditions: Due to its inert nature, heptacosafluorotributylamine does not react with common reagents under standard conditions. It is often used in environments where chemical stability is paramount .

Major Products Formed: Given its stability, heptacosafluorotributylamine does not form significant reaction products under normal conditions. It remains unchanged in most chemical environments .

Comparison with Similar Compounds

Perfluorotributylamine is unique among fluorinated compounds due to its combination of high stability, low surface tension, and excellent dielectric properties. Similar compounds include:

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine
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InChI

InChI=1S/C12F27N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33
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InChI Key

RVZRBWKZFJCCIB-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
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Molecular Formula

N(C4F9)3, C12F27N
Record name 1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-
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DSSTOX Substance ID

DTXSID0027141
Record name Perfluorotributylamine
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Molecular Weight

671.09 g/mol
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Physical Description

Hygroscopic liquid; [HSDB] Colorless liquid; [MSDSonline]
Record name Perfluorotributylamine
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Boiling Point

178 °C
Record name PERFLUOROTRIBUTYLAMINE
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Solubility

Insoluble methanol, isopropyl alcohol, Solubility, g/100 ml @ 20 °C: in acetone 0.9; benzene: 0.3; carbon tetrachloride: 2.4; chloroform: 1.2; cyclohexane: 1.8; ethyl ether: 4.9; ethyl acetate: 2.2; heptane: 6.4; petroleum ether: 33.2; toluene: 0.4, Insoluble in water
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Density

1.884 @ 25 °C
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Vapor Pressure

0.55 [mmHg], 5.52X10-1 mm Hg @ 25 °C
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Color/Form

Liquid

CAS No.

311-89-7
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Record name 1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-
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Record name Tris(perfluorobutyl)amine
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Melting Point

-50 °C
Record name PERFLUOROTRIBUTYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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